molecular formula C18H12O3 B13808389 3,4-dihydroxytetraphen-1(2H)-one

3,4-dihydroxytetraphen-1(2H)-one

Cat. No.: B13808389
M. Wt: 276.3 g/mol
InChI Key: JRJCGIGCZJTRSG-UHFFFAOYSA-N
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Description

3,4-Dihydrobenz[a]anthracen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, consisting of fused benzene rings, which makes it an interesting subject for chemical research. It is a derivative of benz[a]anthracene, a compound that has been extensively studied for its carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrobenz[a]anthracen-1(2H)-one typically involves the hydrogenation of benz[a]anthracene derivatives. One common method is the reduction of benz[a]anthracene using catalytic hydrogenation. This process involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of 3,4-Dihydrobenz[a]anthracen-1(2H)-one is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrobenz[a]anthracen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydrobenz[a]anthracen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dihydrobenz[a]anthracen-1(2H)-one exerts its effects is primarily through its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized in the body to form reactive intermediates, such as diol-epoxides, which are highly reactive and can bind to DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydrobenz[a]anthracen-1(2H)-one is unique due to its specific structure and the presence of a ketone group, which influences its reactivity and biological activity. Its ability to form reactive intermediates that interact with DNA sets it apart from other similar PAHs .

Properties

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

3,4-dihydroxy-2H-benzo[a]anthracen-1-one

InChI

InChI=1S/C18H12O3/c19-15-9-16(20)18(21)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)17(13)15/h1-8,20-21H,9H2

InChI Key

JRJCGIGCZJTRSG-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=C(C1=O)C3=CC4=CC=CC=C4C=C3C=C2)O)O

Origin of Product

United States

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